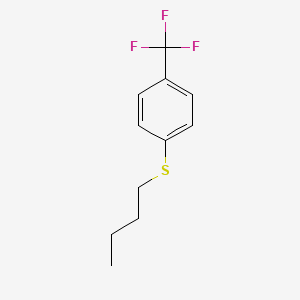![molecular formula C12H10N4O2S B12608782 6-Imino-3-[2-(4-nitrophenyl)hydrazinyl]cyclohexa-2,4-diene-1-thione CAS No. 916884-47-4](/img/structure/B12608782.png)
6-Imino-3-[2-(4-nitrophenyl)hydrazinyl]cyclohexa-2,4-diene-1-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Imino-3-[2-(4-nitrophenyl)hydrazinyl]cyclohexa-2,4-diene-1-thione is a complex organic compound characterized by its unique structure, which includes an imino group, a nitrophenyl hydrazinyl moiety, and a cyclohexa-diene-thione ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Imino-3-[2-(4-nitrophenyl)hydrazinyl]cyclohexa-2,4-diene-1-thione typically involves the reaction of 4-nitrophenylhydrazine with cyclohexa-2,4-diene-1-thione under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to ensure the highest yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques, such as microwave-assisted synthesis or high-pressure reactors, can enhance the efficiency and scalability of the production process. Quality control measures, including chromatography and spectroscopy, are employed to ensure the consistency and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
6-Imino-3-[2-(4-nitrophenyl)hydrazinyl]cyclohexa-2,4-diene-1-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro-derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted cyclohexa-diene-thione compounds .
Applications De Recherche Scientifique
6-Imino-3-[2-(4-nitrophenyl)hydrazinyl]cyclohexa-2,4-diene-1-thione has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 6-Imino-3-[2-(4-nitrophenyl)hydrazinyl]cyclohexa-2,4-diene-1-thione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Nitrophenylhydrazine: A precursor in the synthesis of the compound, known for its use in organic synthesis.
Cyclohexa-2,4-diene-1-thione: Another precursor, used in various chemical reactions.
1,3,4-Thiadiazole derivatives: Compounds with similar structural features and biological activities.
Uniqueness
6-Imino-3-[2-(4-nitrophenyl)hydrazinyl]cyclohexa-2,4-diene-1-thione stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
916884-47-4 |
|---|---|
Formule moléculaire |
C12H10N4O2S |
Poids moléculaire |
274.30 g/mol |
Nom IUPAC |
2-amino-5-[(4-nitrophenyl)diazenyl]benzenethiol |
InChI |
InChI=1S/C12H10N4O2S/c13-11-6-3-9(7-12(11)19)15-14-8-1-4-10(5-2-8)16(17)18/h1-7,19H,13H2 |
Clé InChI |
QGBXSBXGKLZFDS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N=NC2=CC(=C(C=C2)N)S)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Trichloro[(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl]germane](/img/structure/B12608712.png)
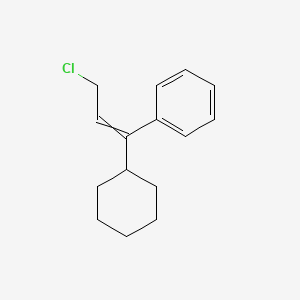
![N-[2-(1-Oxopropan-2-yl)phenyl]acetamide](/img/structure/B12608726.png)
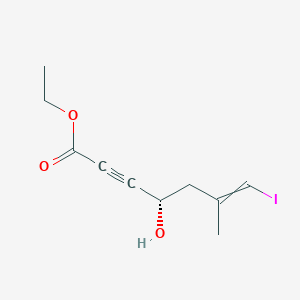
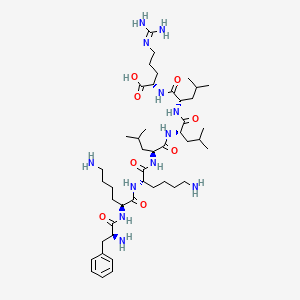
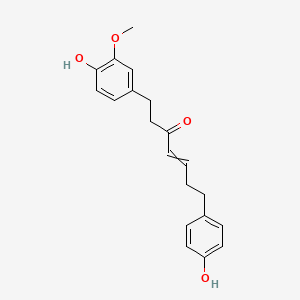
![(Bicyclo[2.2.1]heptan-2-yl)(thiophen-2-yl)methanone](/img/structure/B12608754.png)
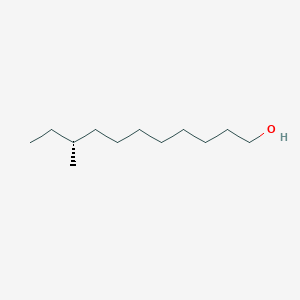
![2-[1-(4-Nitrophenyl)ethyl]-1,3-dioxolane](/img/structure/B12608774.png)
propanedinitrile](/img/structure/B12608783.png)
![5-Benzyl-2,3,3a,4,5,9b-hexahydro-1h-cyclopenta[c]quinoline](/img/structure/B12608786.png)
